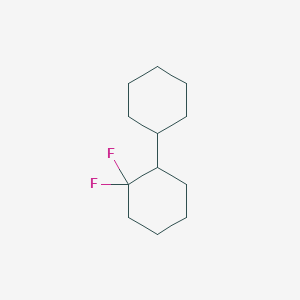
2-Cyclohexyl-1,1-difluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C12H20F2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms at the 1-position, and a cyclohexyl group is attached at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,1-difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexylmagnesium bromide with difluorocarbene, generated in situ from difluoromethylene phosphobetaine. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and safety of the production process, allowing for better control over reaction parameters and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexyl-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluorocyclohexane to cyclohexyl derivatives with fewer fluorine atoms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Cyclohexyl ketones and carboxylic acids.
Reduction: Cyclohexyl derivatives with fewer fluorine atoms.
Substitution: Cyclohexyl compounds with various functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
2-Cyclohexyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials, including liquid crystals and fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes and receptors. In catalytic reactions, the compound can undergo dehydrofluorination to form reactive intermediates, which then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
1,1-Difluorocyclohexane: Lacks the cyclohexyl group, making it less sterically hindered.
2-Cyclohexyl-1-fluorocyclohexane: Contains only one fluorine atom, resulting in different reactivity and properties.
Cyclohexylcyclohexane: No fluorine atoms, leading to significantly different chemical behavior.
Uniqueness: 2-Cyclohexyl-1,1-difluorocyclohexane is unique due to the presence of both a cyclohexyl group and two fluorine atoms, which impart distinct steric and electronic effects. These features make it a valuable compound for studying the influence of fluorine on chemical reactivity and for developing novel fluorinated materials.
Propriétés
Formule moléculaire |
C12H20F2 |
|---|---|
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
2-cyclohexyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C12H20F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2 |
Clé InChI |
VMCJMKSXBXGEGB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CCCCC2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
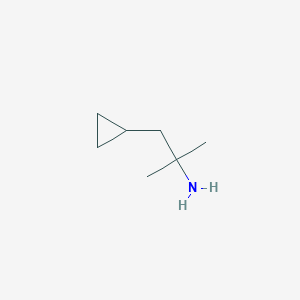
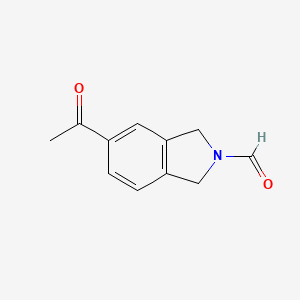
![2-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13204541.png)
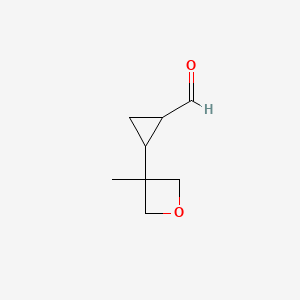
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
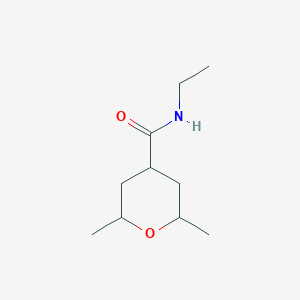
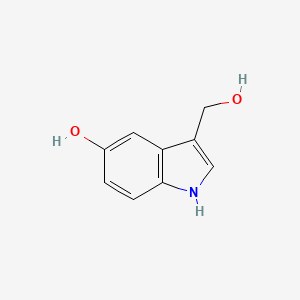
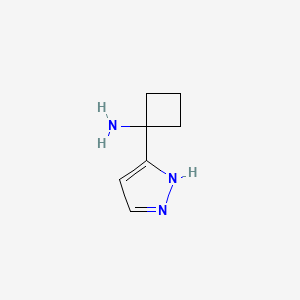
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)
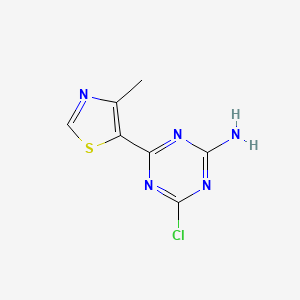

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)
